

Application Notes and Protocols: 5-Nitrosalicylaldehyde in Medicinal Chemistry

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Compound of Interest		
Compound Name:	5-Nitrosalicylaldehyde	
Cat. No.:	B15543640	Get Quote

Introduction

5-Nitrosalicylaldehyde (2-Hydroxy-5-nitrobenzaldehyde) is a highly functionalized aromatic aldehyde that serves as a critical synthetic intermediate in medicinal chemistry and drug discovery.[1][2] Its structure, featuring an ortho-hydroxyaldehyde and a para-nitro group, provides a versatile scaffold for synthesizing a diverse range of bioactive molecules.[1] The aldehyde functionality readily participates in condensation reactions to form derivatives such as Schiff bases and hydrazones, while the nitro group, a strong electron-withdrawing moiety, can enhance interactions with biological targets and is susceptible to in-vivo reduction to cytotoxic species under hypoxic conditions, a feature exploited in anticancer agent design.[1][3][4] This compound is a cornerstone for developing novel therapeutic agents, including antimicrobial, anticancer, and anti-inflammatory drugs.[3][5][6]

Applications in Antimicrobial Drug Discovery

5-Nitrosalicylaldehyde and its derivatives have demonstrated significant potential as antimicrobial agents, particularly against drug-resistant bacterial strains. The parent molecule itself is a potent inhibitor of Gram-positive bacteria, such as Staphylococcus aureus and Streptococcus pyogenes, with a mechanism of action that may involve the inhibition of key enzymes like DNA gyrase.[7]

Schiff Base Derivatives and Metal Complexes



The condensation of **5-Nitrosalicylaldehyde** with various amines produces Schiff bases, which are important chelating ligands.[8] These Schiff bases and their subsequent metal complexes often exhibit enhanced biological activity compared to the free ligands.[9][10][11] The formation of a metal chelate can increase the lipophilic nature of the molecule, facilitating its transport across microbial cell membranes.

Unsymmetrical N₂O₂ Schiff bases derived from **5-nitrosalicylaldehyde** and ophenylenediamine have shown activity against E. coli, E. faecalis, and S. aureus.[8] Furthermore, transition metal complexes of hydrazone derivatives of **5-Nitrosalicylaldehyde** have displayed enhanced potency against both Gram-positive and Gram-negative bacteria, as well as fungal isolates.[9]

Aminoalkylphenol Derivatives via Petasis Reaction

A facile synthesis of aminoalkylphenols using a Petasis borono–Mannich multicomponent reaction with **5-Nitrosalicylaldehyde** as a starting material has yielded compounds with potent antibacterial activity.[5][12] These derivatives have shown efficacy against multidrug-resistant bacteria, including methicillin-resistant S. aureus (MRSA) and vancomycin-resistant enterococci (VRE).[5]

Quantitative Data: Antibacterial Activity

The following table summarizes the minimum inhibitory concentrations (MICs) for a series of aminoalkylphenols derived from **5-Nitrosalicylaldehyde** against resistant Gram-positive bacteria.[5]

Compound	Substituent (R)	Substituent (R) MRSA (MIC in μM)	
4	4-Me	3.33	3.33
13	4-Cl	1.23	1.23
14	4-Br	2.50	2.50
15	4-F	2.65	2.65

Applications in Anticancer Drug Discovery



The unique electronic properties of the **5-Nitrosalicylaldehyde** scaffold make it a valuable starting point for the design of novel anticancer agents.[3] Derivatives have been shown to induce apoptosis and inhibit key signaling pathways involved in tumor growth and proliferation. [1][3]

Arylhydrazones as VEGFR-2 Inhibitors

A series of 3-halogeno-substituted **5-nitrosalicylaldehyde** arylhydrazones have been developed as potential agents against breast (MCF-7) and colorectal (HCT116) cancer.[3] The mechanism of action for these compounds involves the inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2), a key tyrosine kinase involved in angiogenesis.[3] These compounds were also found to induce cell cycle arrest, primarily in the G2/M and S phases, and promote apoptosis.[3]

Quantitative Data: Anticancer and Kinase Inhibition Activity

The table below presents the half-maximal inhibitory concentrations (IC₅₀) of selected **5-nitrosalicylaldehyde** arylhydrazones against cancer cell lines and their inhibitory activity against VEGFR-2.[3]

Compound	Substituent	MCF-7 (IC50 in μM)	HCT116 (IC₅o in µM)	VEGFR-2 (% Inhibition @ 10 μM)
2c	4-Cl	1.71	1.94	82.3
2e	3-Br	0.98	1.12	86.5
2h	3-Br, 4-Cl	0.45	0.64	93.4
2i	3-I	0.87	0.96	88.1
Sorafenib	(Control)	1.54	2.01	95.6

Experimental Protocols



Protocol 1: General Synthesis of a Schiff Base from 5-Nitrosalicylaldehyde

This protocol describes the synthesis of N,N'-bis(5-nitro-salicylidene)-1,3-propanediamine, a typical Schiff base derivative.[4]

Materials:

- 5-Nitrosalicylaldehyde
- 1,3-Diaminopropane
- Methanol
- Dichloromethane
- Standard laboratory glassware (round-bottom flask, magnetic stirrer, etc.)
- Filtration apparatus

Procedure:

- Dissolve **5-Nitrosalicylaldehyde** (0.67 g, 4 mmol) in 20 mL of methanol in a round-bottom flask.
- In a separate beaker, dissolve 1,3-diaminopropane (0.15 g, 2 mmol) in 20 mL of methanol.
- Slowly add the 1,3-diaminopropane solution to the stirred **5-Nitrosalicylaldehyde** solution at 30°C.
- Continue stirring the mixture for 45 minutes. A yellowish-orange solid will precipitate.
- Collect the crude solid by filtration and wash it twice with 20 mL portions of ethanol.
- Recrystallize the product from a dichloromethane/methanol mixed solvent to obtain pure crystals.



Protocol 2: Synthesis of Aminoalkylphenols via Petasis Borono-Mannich Reaction

This protocol outlines the multicomponent reaction to synthesize antibacterial aminoalkylphenols.[5][12]

Materials:

- 5-Nitrosalicylaldehyde (1 equiv.)
- Indoline (1 equiv.)
- Aryl boronic acid (1.5 equiv.)
- Dichloromethane (DCM) as solvent
- Standard laboratory glassware

Procedure:

- To a solution of 5-nitrosalicylaldehyde in DCM, add the indoline and the respective aryl boronic acid.
- Stir the reaction mixture at room temperature for 24-48 hours.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, concentrate the reaction mixture under reduced pressure.
- Purify the residue by flash column chromatography on silica gel to yield the desired tertiary amine product.

Protocol 3: In Vitro Anticancer Activity (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effect of compounds on cancer cell lines.[13]

Materials:



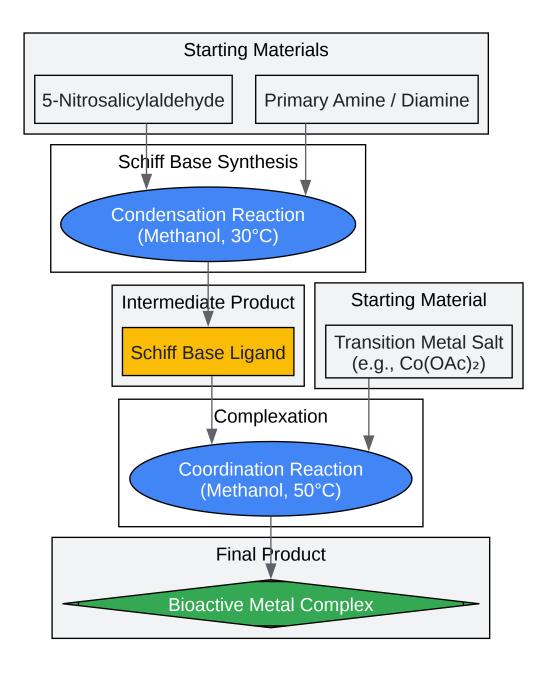
- Cancer cell lines (e.g., MCF-7, HCT116)
- Complete growth medium (e.g., DMEM with 10% FBS)
- Test compounds (dissolved in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
- 96-well plates
- Microplate reader

Procedure:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
- Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 μ M) and a vehicle control (DMSO). Incubate for 24-72 hours.
- After the incubation period, add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
- Remove the medium and add 150 μL of solubilization buffer to each well to dissolve the formazan crystals.
- Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Visualizations

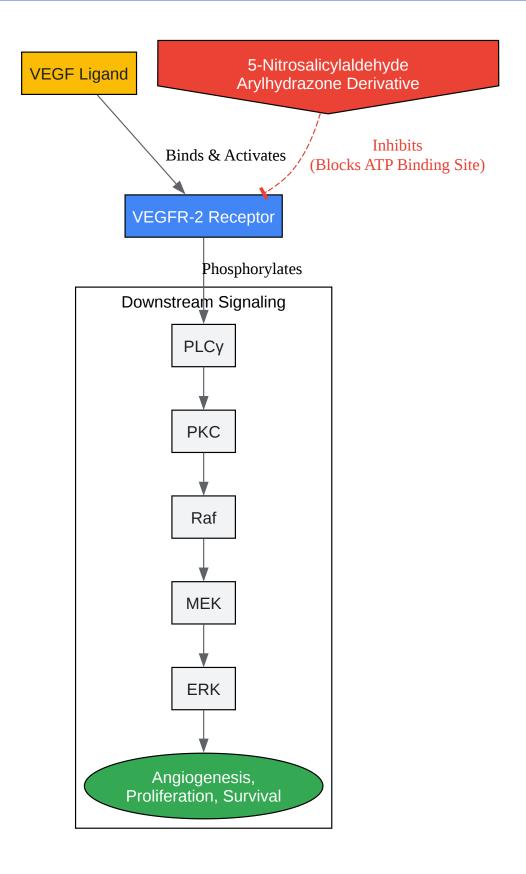




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Caption: Workflow for synthesis of Schiff bases and their metal complexes.

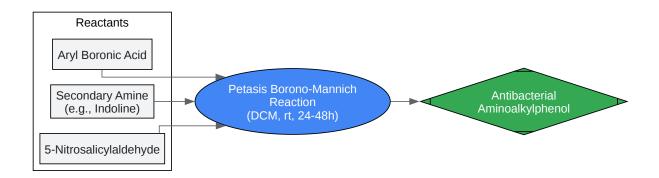




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Caption: Inhibition of the VEGFR-2 signaling pathway by arylhydrazones.





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Caption: Workflow for the Petasis Borono-Mannich multicomponent reaction.

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